2-Ethyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Description
2-Ethyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C15H17N5O3 and its molecular weight is 315.333. The purity is usually 95%.
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Mechanism of Action
Target of action
Imidazole derivatives are known to have a broad range of biological activities and can bind with high affinity to multiple receptors . They are often used in the development of new drugs . Furan derivatives also have a wide range of biological activities.
Mode of action
The mode of action of imidazole and furan derivatives can vary greatly depending on the specific compound and its targets. They can interact with their targets in a variety of ways, leading to different biological effects .
Biochemical pathways
Imidazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Therefore, imidazole derivatives can potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole and furan derivatives can vary greatly depending on the specific compound. These properties can significantly impact a compound’s bioavailability and its overall effectiveness as a drug .
Result of action
The molecular and cellular effects of imidazole and furan derivatives can vary greatly depending on the specific compound and its targets. These compounds have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action environment
The action, efficacy, and stability of imidazole and furan derivatives can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
2-Ethyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, imidazole derivatives are known to inhibit enzymes like cytochrome P450, which is crucial for drug metabolism . Additionally, this compound can bind to proteins such as histidine kinases, affecting signal transduction pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.
Cellular Effects
The effects of this compound on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been shown to modulate the activity of transcription factors, leading to changes in gene expression . This compound can also affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell . These effects can lead to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, inhibiting their activity. For instance, the compound can form a complex with cytochrome P450 enzymes, preventing them from metabolizing substrates . Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions often involve hydrogen bonds and van der Waals forces, which stabilize the compound-biomolecule complex.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These effects are often observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it can be toxic, leading to adverse effects such as liver damage and oxidative stress . Threshold effects are often observed, where a small increase in dosage can lead to a significant change in the compound’s biological activity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities, some of which may be more potent than the parent compound . The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes . The compound can also accumulate in specific tissues, depending on its affinity for certain biomolecules . This distribution can affect the compound’s localization and biological activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and transcription factors . This localization can enhance the compound’s ability to modulate gene expression and cellular function.
Properties
IUPAC Name |
2-ethyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-3-19-13(21)11-12(17(2)15(19)22)16-14-18(6-7-20(11)14)9-10-5-4-8-23-10/h4-5,8H,3,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTQWLRBZPUQBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CCN3CC4=CC=CO4)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.